3c-b-Fly hydrochloride

Description

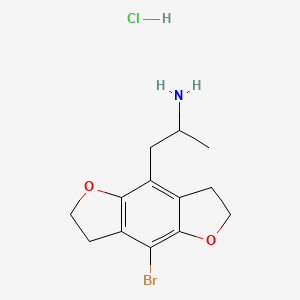

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-bromo-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h7H,2-6,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXVNBHFUWKZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2CCOC2=C(C3=C1OCC3)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342708 | |

| Record name | 8-Bromo-2,3,6,7-tetrahydro-alpha-methyl-benzo(1,2-b:4,5-b')difuran-4-ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178557-19-2 | |

| Record name | 3c-b-Fly hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178557192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-2,3,6,7-tetrahydro-alpha-methyl-benzo(1,2-b:4,5-b')difuran-4-ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3C-B-FLY HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L3JD6TCZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3C-B-Fly Hydrochloride (CAS: 178557-19-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3C-B-Fly hydrochloride is a synthetic research chemical classified as a substituted phenethylamine. Structurally, it is the α-methylated analog of 2C-B-FLY and a dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB).[1][2] Due to its structural relationship with potent serotonergic hallucinogens, 3C-B-Fly is presumed to act as a potent agonist at the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1] This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics. Given the limited direct research on this specific compound, this guide also incorporates data from its close structural analogs to infer its pharmacological profile and details relevant experimental protocols for its study. It is important to note that the physiological and toxicological properties of this compound have not been extensively studied, and this document is intended for research and forensic purposes only.[1][2]

Chemical and Physical Properties

This compound is a crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 178557-19-2 | |

| Formal Name | 8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride | |

| Molecular Formula | C₁₃H₁₆BrNO₂ • HCl | |

| Molecular Weight | 334.6 g/mol | |

| Appearance | Crystalline Solid | |

| Purity | ≥95% | |

| Solubility | DMF: 1 mg/ml; DMSO: 5 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | |

| Stability | ≥ 5 years (when stored at -20°C) | |

| Storage | -20°C |

Pharmacological Properties (Inferred from Analogs)

Direct pharmacological data for this compound is scarce. However, its structural similarity to well-characterized psychoactive compounds allows for an inferred pharmacological profile. It is expected to be a potent agonist at 5-HT2A and 5-HT2C receptors, which are the primary targets for classic hallucinogens. The following table summarizes pharmacological data for its close analogs.

| Compound | Receptor | Assay Type | Value |

| 2C-B | 5-HT2A | Functional (EC₅₀) | 1.2 nM |

| 5-HT2C | Functional (EC₅₀) | 0.63 nM | |

| DOB | 5-HT2A | Binding (Ki) | 59 nM |

| 2C-B-FLY | 5-HT2A | Functional | Partial Agonist |

| 5-HT2B | Binding | High Affinity | |

| 5-HT2C | Binding | High Affinity |

Signaling Pathways

As a presumed 5-HT2A and 5-HT2C receptor agonist, this compound is expected to activate intracellular signaling cascades associated with these G protein-coupled receptors (GPCRs).

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor primarily couples to the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

References

An In-depth Technical Guide on the Putative Mechanism of Action of 3C-B-Fly Hydrochloride on 5-HT2A Receptors

Disclaimer: Direct experimental data on the binding affinity and functional activity of 3C-B-Fly hydrochloride at the 5-HT2A receptor is not extensively available in peer-reviewed scientific literature. This guide synthesizes information from its structural analogs, primarily 2C-B-FLY and other related "FLY" compounds, to infer its likely mechanism of action. The physiological and toxicological properties of 3C-B-FLY are not well characterized[1].

Introduction

This compound is a phenethylamine (B48288) derivative, structurally related to the 2C family of psychedelic compounds. It is the α-methylated analog of 2C-B-FLY and a dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB), both of which are known to be potent agonists at serotonin (B10506) 5-HT2A and 5-HT2C receptors[1]. The interaction with the 5-HT2A receptor, a G protein-coupled receptor (GPCR), is the primary mechanism believed to mediate the psychoactive effects of serotonergic hallucinogens. This technical guide provides a detailed overview of the putative mechanism of action of this compound at the 5-HT2A receptor, based on data from its close structural analogs.

Core Mechanism of Action at the 5-HT2A Receptor

The primary molecular target for 3C-B-Fly is presumed to be the serotonin 2A receptor (5-HT2A). As a member of the 5-HT2 receptor subfamily, the 5-HT2A receptor is coupled to the Gq/11 signaling pathway. Agonist binding to this receptor initiates a cascade of intracellular events that ultimately lead to the modulation of neuronal activity.

Receptor Binding and Activation

3C-B-Fly, like its analogs, is expected to act as an agonist at the 5-HT2A receptor. This means it binds to the receptor and induces a conformational change that triggers a cellular response. The potency of this interaction is determined by its binding affinity (Ki) and its ability to elicit a functional response (EC50). While specific data for 3C-B-Fly is unavailable, data from related compounds suggest a high affinity for the 5-HT2A receptor.

Downstream Signaling Cascade

Activation of the 5-HT2A receptor by an agonist like 3C-B-Fly initiates the canonical Gq/11 signaling pathway. This pathway involves the following key steps:

-

G Protein Activation: The agonist-bound receptor activates the heterotrimeric G protein Gq/11.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+ concentration, activates protein kinase C (PKC).

-

Cellular Response: PKC and elevated Ca2+ levels then phosphorylate a variety of intracellular proteins, leading to changes in neuronal excitability, gene expression, and other cellular functions that are thought to underlie the compound's psychoactive effects.

Quantitative Pharmacological Data (Inferred from Analogs)

The following tables summarize quantitative data for compounds structurally related to this compound. This data provides an estimate of the potential potency of 3C-B-Fly at the 5-HT2A receptor.

Table 1: Binding Affinities (Ki) of 3C-B-Fly Analogs at Human 5-HT2A Receptors

| Compound | Ki (nM) at 5-HT2A | Reference Compound(s) |

| Bromo-DragonFLY | 0.04 | - |

| 2C-B-5-hemiFLY-α6 (syn isomer) | 13-16 | DOB-FLY |

Note: Lower Ki values indicate higher binding affinity. Bromo-DragonFLY exhibits exceptionally high affinity for the 5-HT2A receptor[2]. The syn stereoisomer of 2C-B-5-hemiFLY-α6 shows high affinity for human 5-HT2A receptors.

Table 2: Functional Potencies (EC50) of 3C-B-Fly Analogs at 5-HT2A Receptors

| Compound | EC50 (nM) at 5-HT2A | Emax (%) | Receptor Species |

| 2C-B-5-hemiFLY-α6 (more active enantiomer) | 2,090 | 63 | Rat |

| 2C-B | 1.2 | 101 | Human |

Note: Lower EC50 values indicate higher potency. Emax represents the maximal efficacy relative to a reference agonist. The more active enantiomer of 2C-B-5-hemiFLY-α6 acts as a partial agonist at the rat 5-HT2A receptor. 2C-B is a potent partial agonist at the human 5-HT2A receptor[3].

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the pharmacological profile of this compound at 5-HT2A receptors.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.

-

-

Competition Binding Assay:

-

A fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin or [125I]DOI) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, potent 5-HT2A ligand (e.g., spiperone).

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as an agonist at the 5-HT2A receptor.

Methodology:

-

Cell Culture and Plating:

-

HEK293 cells stably expressing the human 5-HT2A receptor are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured until they form a confluent monolayer.

-

-

Fluorescent Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The dye is able to enter the cells and becomes fluorescent upon binding to calcium.

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.

-

A baseline fluorescence reading is taken.

-

Increasing concentrations of this compound are added to the wells.

-

The fluorescence intensity is monitored over time to measure the increase in intracellular calcium concentration resulting from 5-HT2A receptor activation.

-

-

Data Analysis:

-

The peak fluorescence response for each concentration of this compound is determined.

-

The data is normalized to the response of a known full agonist (e.g., serotonin) to determine the maximal efficacy (Emax).

-

A dose-response curve is generated by plotting the fluorescence response against the logarithm of the this compound concentration.

-

The EC50 value, which is the concentration of the compound that produces 50% of its maximal effect, is calculated using non-linear regression analysis.

-

Visualizations

Signaling Pathway Diagram

Caption: Canonical 5-HT2A receptor signaling pathway activated by an agonist.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of 3C-B-Fly.

Logical Relationship: Agonist-Receptor Interaction

Caption: Logical flow from compound binding to cellular response.

Conclusion

While direct experimental evidence is limited, the structural similarity of this compound to known potent 5-HT2A receptor agonists strongly suggests that its primary mechanism of action involves the activation of the 5-HT2A receptor and the subsequent engagement of the Gq/11 signaling pathway. The provided data from its analogs and the detailed experimental protocols offer a robust framework for the future characterization of this compound. Further research is necessary to definitively determine the binding affinity, functional potency, and downstream signaling effects of this compound at the 5-HT2A receptor and to understand its full pharmacological profile.

References

Uncharted Territory: The Physiological Profile of 3C-B-Fly Hydrochloride Remains Largely Unknown

For researchers, scientists, and drug development professionals, 3C-B-Fly hydrochloride represents a significant gap in the scientific literature. Despite its availability for forensic and research purposes, its physiological and toxicological properties have not been established.[1][2] This technical guide summarizes the currently available information and highlights the extensive need for further investigation.

3C-B-Fly is a rigid analogue of the phenethylamine (B48288) psychedelic 4-bromo-2,5-dimethoxyamphetamine (DOB) and the α-methylated analogue of 2C-B-FLY.[1][2] While its chemical structure suggests potential activity at serotonin (B10506) receptors, particularly the 5-HT₂ subfamily, no empirical data on its binding affinities or functional effects have been published.

Chemical and Physical Properties

A summary of the known chemical and physical data for this compound is provided below. This information is critical for any future in vitro or in vivo experimental design.

| Property | Value | Reference |

| IUPAC Name | 8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride | [1][2] |

| CAS Number | 178557-19-2 | [1] |

| Molecular Formula | C₁₃H₁₆BrNO₂ • HCl | [1] |

| Molecular Weight | 334.6 g/mol | [1][2] |

| Appearance | Crystalline solid | [1][2] |

| Purity | ≥95% | [1] |

| Solubility | DMF: 1 mg/mL; DMSO: 5 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][2] |

Inferences from Analogue Compounds

Due to the absence of direct physiological data for this compound, researchers may look to its structural analogues for preliminary hypotheses. It is crucial to emphasize that these are theoretical extrapolations and not substitutes for direct experimental evidence.

2C-B-FLY: This non-α-methylated analogue is known to be a potent partial agonist at the 5-HT₂A and 5-HT₂C serotonin receptors.[3] It also exhibits high affinity for the 5-HT₂B receptor.[2] The α-methylation in 3C-B-Fly could potentially alter its receptor binding profile, potency, and duration of action, a common structure-activity relationship seen in phenethylamines.

4-Bromo-2,5-dimethoxyamphetamine (DOB): As the non-rigid analogue, DOB is a well-characterized potent 5-HT₂A and 5-HT₂C receptor agonist.[1] The rigidified structure of 3C-B-Fly, created by the dihydrofuran rings, is expected to influence its interaction with the receptor binding pocket.

Proposed Experimental Workflow for Characterization

To address the current knowledge gap, a systematic investigation of this compound is required. The following diagram outlines a potential experimental workflow for its initial physiological characterization.

Detailed Methodologies for Future Research

Should research on this compound commence, the following experimental protocols, adapted from studies on analogous compounds, could serve as a starting point.

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors, with a focus on serotonin (5-HT) receptor subtypes.

-

Methodology: Radioligand binding assays using cell membranes expressing the human recombinant receptors of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C). A range of concentrations of this compound would be used to compete with a known radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A). Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Radioactivity is measured by liquid scintillation counting, and Ki values are calculated using the Cheng-Prusoff equation.

2. Functional Assays:

-

Objective: To determine the functional activity (e.g., EC₅₀, Emax, and intrinsic activity) of this compound at receptors where significant binding is observed.

-

Methodology: For Gq-coupled receptors like 5-HT₂A and 5-HT₂C, a common method is the inositol (B14025) phosphate (B84403) (IP) accumulation assay or a calcium mobilization assay in cells stably expressing the receptor. Cells would be treated with varying concentrations of this compound, and the resulting signal (e.g., fluorescence from a calcium indicator) would be measured. Dose-response curves would be generated to calculate EC₅₀ and Emax values relative to a known full agonist.

Conclusion

The physiological effects of this compound remain an open question in the field of pharmacology. While its chemical structure provides clues to its potential mechanism of action, a complete lack of empirical data necessitates a comprehensive research program. The information on its analogues and the proposed experimental workflows in this guide offer a foundational framework for initiating such an investigation. Until these studies are conducted, any discussion of its physiological effects is purely speculative. This compound is intended for research and forensic applications only and is not for human or veterinary use.[1][2]

References

Technical Guide on the Toxicological Profile of 3C-B-FLY Hydrochloride

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. 3C-B-FLY hydrochloride is a research chemical. The information provided herein is for research and informational purposes only. This compound is not for human or veterinary use.

Executive Summary

This compound is a synthetic phenethylamine (B48288) and a member of the "FLY" series of compounds, structurally related to potent serotonin (B10506) receptor agonists. A comprehensive review of publicly available scientific literature reveals a significant lack of formal toxicological and safety data for this specific compound. Multiple chemical suppliers explicitly state that the physiological and toxicological properties of 3C-B-FLY are unknown[1][2].

This guide synthesizes the available information on this compound and its structurally related analogs to provide a preliminary understanding of its potential safety profile. Due to the absence of direct quantitative data, this document draws inferences from related benzofuran (B130515) compounds to discuss potential mechanisms of action, metabolic pathways, and toxicological concerns. All information derived from analog compounds is clearly noted.

Chemical and Physical Properties

3C-B-FLY is the α-methylated analog of 2C-B-FLY and the dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB), a known potent agonist of 5-HT₂ₐ and 5-HT₂𝒸 receptors[1].

| Property | Data | Reference |

| Formal Name | 8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine, monohydrochloride | [1] |

| CAS Number | 178557-19-2 | [1] |

| Molecular Formula | C₁₃H₁₆BrNO₂ • HCl | [1] |

| Formula Weight | 334.6 g/mol | [1] |

| Formulation | A crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Solubility | DMF: 1 mg/mL; DMSO: 5 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][2] |

Toxicological Data

No specific in vitro or in vivo toxicological studies, case reports, or quantitative data (e.g., LD₅₀, NOAEL) for this compound were identified during the literature review. The toxicological properties of this compound have not been formally evaluated[1][2][3].

Inferences from Structurally Related Benzofuran Analogs

Data from other psychoactive benzofuran compounds, such as 5-APB and 5-MAPB, may offer insights into the potential toxicological profile of 3C-B-FLY. These compounds are associated with a stimulant toxidrome.

Reported Clinical Features in Acute Benzofuran Toxicity:

-

Cardiovascular: Tachycardia, hypertension, palpitations, chest pain, vasoconstrictor effects[4][5].

-

Neurological/Psychiatric: Agitation, disorientation, hallucinations, psychosis, convulsions, tremor, hyperreflexia, clonus, reduced level of consciousness[4][5].

-

Sympathomimetic: Mydriasis (pupil dilation), diaphoresis (sweating), mild hyperthermia, fever[4][5].

-

Other: Gastrointestinal symptoms, elevated creatine (B1669601) kinase[4][5].

One case report on 5-MAPB noted an acute toxicity profile similar to that of MDMA, with a significant vasoconstrictor effect[4]. Another report detailed a fatality involving 5-APB, where postmortem concentrations were measured in various tissues[6]. It is crucial to reiterate that these findings are for different, albeit structurally related, molecules and may not be representative of the effects of 3C-B-FLY.

Proposed Mechanism of Action & Signaling

As an analog of potent 5-HT₂ₐ and 5-HT₂𝒸 receptor agonists, 3C-B-FLY is presumed to exert its primary effects through these serotonergic pathways[1]. The activation of the 5-HT₂ₐ receptor, a Gq/11-coupled protein, typically initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).

Pharmacokinetics and Metabolism

No pharmacokinetic or metabolism studies for this compound are available. However, research on the closely related compound 2C-B-FLY-NBOMe provides a model for the expected metabolic pathways and a framework for future studies.

Inferred Metabolic Pathways

Studies on 2C-B-FLY-NBOMe and other FLY compounds show extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGT)[7][8]. Key metabolic reactions include O-dealkylation, hydroxylation, and subsequent glucuronidation[7]. The primary CYP isoenzymes involved are likely CYP1A2, 2D6, 2C8, 2C19, and 3A4[7].

References

- 1. caymanchem.com [caymanchem.com]

- 2. chemicalroute.com [chemicalroute.com]

- 3. This compound | 178557-19-2 | Benchchem [benchchem.com]

- 4. Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acute 5-(2-aminopropyl)benzofuran (5-APB) intoxication and fatality: a case report with postmortem concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, history, synthesis, and pharmacology of 3C-B-FLY and the broader family of "FLY" compounds, a unique class of psychedelic phenethylamines. These molecules, characterized by a rigidified benzodifuran or similar ring system, have garnered significant interest within the scientific community for their potent interactions with serotonergic systems, particularly the 5-HT₂ family of receptors. This document details the seminal work of key researchers, provides structured summaries of quantitative pharmacological data, and outlines detailed experimental protocols for the synthesis of key compounds. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of these complex molecules.

Introduction and Historical Context

The "FLY" compounds are a series of psychedelic phenethylamines distinguished by the incorporation of the 2- and 5-methoxy groups of the parent phenethylamine (B48288) into furan (B31954) or dihydrofuran rings, creating a rigid molecular scaffold. This structural modification was hypothesized to mimic a bioactive conformation of the parent molecules, leading to enhanced affinity and potency at their target receptors.

The genesis of these compounds can be traced to the pioneering work of American medicinal chemist Dr. David E. Nichols and his research group at Purdue University. Their systematic exploration of the structure-activity relationships of hallucinogenic phenethylamines led to the design and synthesis of these novel annulated analogs. The whimsical "FLY" nomenclature arose from the visual resemblance of the chemical structures to insects, with the fused furan rings appearing as "wings."

The first of these compounds to be described in scientific literature was 2C-B-FLY , synthesized by Aaron P. Monte in 1996.[1] Subsequently, the Nichols' laboratory developed a range of related compounds, including the potent and long-acting Bromo-DragonFLY .[2] The term 3C-B-FLY refers to the α-methylated analog of 2C-B-FLY, which is also known as DOB-FLY .[3][4] These compounds have primarily been utilized as research tools to probe the structure and function of serotonin (B10506) receptors.

Pharmacology

The primary pharmacological action of the FLY compounds is their potent agonist or partial agonist activity at serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[5][6] The psychedelic effects of these compounds are believed to be primarily mediated by their interaction with the 5-HT₂A receptor. The rigidified structure of the FLY compounds is thought to contribute to their high affinity for these receptors.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for key FLY compounds, providing a comparative overview of their binding affinities and functional potencies at various serotonin receptors.

| Compound | Receptor | Assay Type | Value | Units | Reference |

| Bromo-DragonFLY | 5-HT₂A | Kᵢ | 0.04 | nM | [6] |

| 5-HT₂C | Kᵢ | 0.02 | nM | [6] | |

| 5-HT₂B | Kᵢ | 0.19 | nM | [6] | |

| MAO-A | Kᵢ | 352 | nM | [2] | |

| DOB-FLY (3C-B-FLY) | 5-HT₂A | Kᵢ | ~1 | mg (active dose) | [3] |

| 2C-B-FLY | 5-HT₂A | Agonist | Potent | [5] | |

| 5-HT₂B | Agonist | Potent | [5] | ||

| 5-HT₂C | Agonist | Potent | [5] | ||

| 5-HT₁D | Agonist | High Affinity | [5] | ||

| 2C-B-5-hemiFLY-α6 | 5-HT₂A | Kᵢ | 13-16 | nM | [7] |

| 5-HT₂C | Kᵢ | 4-6 | nM | [7] | |

| 5-HT₂B | Kᵢ | 280 | nM | [7] | |

| 5-HT₁A | Kᵢ | 960 | nM | [7] | |

| 5-HT₂A | EC₅₀ | 2090 | nM | [7] | |

| 5-HT₂A | Eₘₐₓ | 63 | % | [7] |

Note: Kᵢ represents the inhibition constant, indicating the binding affinity of a ligand for a receptor. A lower Kᵢ value signifies a higher binding affinity. EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Eₘₐₓ represents the maximum response that can be produced by the drug.

Experimental Protocols

The synthesis of the FLY compounds involves multi-step procedures, often starting from commercially available precursors. The following protocols are based on the methods described in the scientific literature, primarily from the work of David E. Nichols and his collaborators.

Synthesis of the Tetrahydrobenzodifuran Core

A key intermediate in the synthesis of many FLY compounds is the tetrahydrobenzo[1,2-b:4,5-b']difuran nucleus.

Synthesis of the core tetrahydrobenzodifuran intermediate.

Protocol:

-

Preparation of 1,4-Bis(2-hydroxyethoxy)benzene: To a solution of hydroquinone in a suitable solvent (e.g., water or ethanol), add sodium hydroxide (B78521) followed by ethylene chlorohydrin or ethylene oxide. Heat the mixture to reflux for several hours. After cooling, the product can be isolated by filtration or extraction.

-

Cyclization to Tetrahydrobenzo[1,2-b:4,5-b']difuran: Treat 1,4-bis(2-hydroxyethoxy)benzene with a strong acid catalyst such as polyphosphoric acid (PPA) or concentrated sulfuric acid at an elevated temperature. The reaction mixture is then poured into water, and the product is extracted with an organic solvent. Purification can be achieved by recrystallization or column chromatography.

Synthesis of 2C-B-FLY

Synthetic route to 2C-B-FLY.

Protocol:

-

Formylation: The tetrahydrobenzodifuran core is formylated at the 4-position using a Vilsmeier-Haack reaction (POCl₃/DMF) or with dichloromethyl methyl ether and a Lewis acid catalyst like SnCl₄.

-

Henry Condensation: The resulting aldehyde is condensed with nitromethane in the presence of a catalyst such as ammonium acetate to yield the corresponding nitrostyrene (B7858105) derivative.

-

Reduction of the Nitroalkene: The nitro group is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Bromination: The final step involves the bromination of the aromatic ring at the 8-position using elemental bromine in acetic acid to afford 2C-B-FLY.

Synthesis of DOB-FLY (3C-B-FLY)

The synthesis of DOB-FLY follows a similar pathway but starts with the appropriate α-methylated precursor.

A potential synthetic route to DOB-FLY.

Protocol:

-

Acylation: The tetrahydrobenzodifuran intermediate is acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (Friedel-Crafts acylation) to introduce the propanone side chain.

-

Reductive Amination: The resulting ketone is then converted to the primary amine via reductive amination. This can be achieved through various methods, including the Leuckart reaction (using ammonium formate (B1220265) or formamide) or by forming an oxime followed by reduction. The final product is then brominated as described for 2C-B-FLY.

Signaling Pathways

The interaction of FLY compounds with the 5-HT₂A receptor initiates a cascade of intracellular signaling events. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

5-HT₂A receptor signaling pathway activated by FLY compounds.

Pathway Description:

-

A FLY compound binds to and activates the 5-HT₂A receptor.

-

The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

The activated Gαq subunit dissociates from the βγ-subunits and activates phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).

-

DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

PKC and elevated Ca²⁺ levels then modulate the activity of various downstream proteins, leading to changes in neuronal excitability and ultimately the characteristic psychedelic effects.

Conclusion

The discovery and development of 3C-B-FLY and the broader family of FLY compounds represent a significant advancement in the field of serotonergic research. Their unique, rigidified structures have provided valuable insights into the molecular requirements for high-affinity binding and activation of 5-HT₂ receptors. The detailed synthetic protocols and pharmacological data presented in this whitepaper are intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in further exploring this fascinating class of molecules and their potential applications. Continued investigation into the structure-activity relationships and signaling pathways of these compounds will undoubtedly contribute to a more profound understanding of the serotonergic system and the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Bromo-dragonfly, a psychoactive benzodifuran, is resistant to hepatic metabolism and potently inhibits monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DOB-FLY - Wikipedia [en.wikipedia.org]

- 4. DOB-FLY - Wikiwand [wikiwand.com]

- 5. 2C-B-FLY - Wikipedia [en.wikipedia.org]

- 6. Bromo-DragonFLY - Wikipedia [en.wikipedia.org]

- 7. 2C-B-5-hemiFLY-α6 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 3c-b-Fly Hydrochloride in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3c-b-Fly hydrochloride, a research chemical belonging to the phenethylamine (B48288) class. The information presented herein is intended to assist researchers in the preparation of stock solutions and in the design of in vitro and in vivo experimental protocols. The guide includes quantitative solubility data, standardized experimental methodologies for solubility determination, and visualizations of relevant workflows and biological pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and buffered solutions. The following table summarizes the available quantitative data, providing a clear reference for the preparation of stock solutions.

| Solvent | Concentration | Source |

| Dimethylformamide (DMF) | 1 mg/mL | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [1][2] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][2] |

Note: The provided values are approximate and may vary based on the specific lot, purity of the compound, and the exact preparation method of the solvent mixtures.

Experimental Protocols for Solubility Determination

While specific experimental details from the data source are not provided, a general protocol for determining the solubility of a research chemical like this compound in various solvents can be outlined. The following represents a standard methodology used in drug discovery and chemical research.

Objective: To determine the maximum soluble concentration of this compound in a given solvent.

Materials:

-

This compound (crystalline solid)[2]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or glass vials

-

Vortex mixer

-

Water bath sonicator

-

Pipettors and sterile tips

Methodology: The "Excess Solid" Method

This common approach involves adding a surplus of the solid compound to a fixed volume of solvent and allowing it to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.

Procedure:

-

Weighing: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a sterile microcentrifuge tube.

-

Solvent Addition: Add a precise volume of the target solvent (e.g., 1 mL of DMSO) to the tube.

-

Mixing and Dissolution:

-

Securely cap the tube and vortex the mixture vigorously for 1-2 minutes.

-

If the solid has not fully dissolved, place the tube in a water bath sonicator for up to 5 minutes to aid dissolution through mechanical agitation.

-

Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) on a rotator or shaker for a set period (e.g., 2 to 24 hours) to ensure equilibrium is reached.

-

-

Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Analysis: Carefully collect an aliquot of the clear supernatant. This solution is considered saturated. The concentration of this compound in the supernatant can then be determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Preparation of a Working Solution from a DMSO Stock:

For most biological assays, a concentrated stock solution in DMSO is first prepared and then diluted into an aqueous buffer like PBS.

-

Stock Preparation: Following the protocol above, prepare a concentrated stock solution in DMSO (e.g., 5 mg/mL).

-

Dilution: Thaw the DMSO stock solution at room temperature. Perform serial dilutions in PBS (pH 7.2) to achieve the desired final concentrations for the experiment.

-

Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the experimental medium is kept low (typically <0.5%) to prevent solvent-induced artifacts in biological assays.

Caption: Workflow for determining compound solubility.

Biological Context: Putative Signaling Pathway

3c-b-Fly is an α-methylated analog of 2C-B-FLY and a dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine.[2] Compounds in this class are known for their potent activity at serotonin (B10506) receptors. Specifically, related compounds are potent agonists of the 5-HT₂A and 5-HT₂C receptors.[2] Agonism at these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade, primarily through the Gq/G₁₁ pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.

Caption: Agonist action at 5-HT₂ receptors.

References

Pharmacological Profile of 3C-B-FLY: An In-depth Technical Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3C-B-FLY is a research chemical belonging to the phenethylamine (B48288) class, characterized by a rigidified dihydrofuran structure analogous to 2C-B-FLY with an alpha-methylation. While comprehensive pharmacological data for 3C-B-FLY remains limited in publicly accessible literature, its structural similarity to potent serotonergic agonists, particularly at the 5-HT2A and 5-HT2C receptors, suggests a significant psychedelic potential. This technical guide synthesizes the available information on 3C-B-FLY and its closely related analogs to provide a foundational understanding of its anticipated pharmacological profile. This document outlines its receptor binding affinity, functional efficacy, and expected in vivo effects, alongside detailed experimental protocols for its characterization and diagrams of the implicated signaling pathways.

Introduction

3C-B-FLY (8-bromo-2,3,6,7-tetrahydro-α-methyl-benzo[1,2-b:4,5-b']difuran-4-ethanamine) is a derivative of the 2C-B phenethylamine. The "FLY" designation refers to the insect-like appearance of the fused furan (B31954) rings on the benzene (B151609) core. It is the α-methylated analog of 2C-B-FLY and the dihydrofuran analog of 4-bromo-2,5-dimethoxyamphetamine (DOB). Due to this structural heritage, 3C-B-FLY is predicted to be a potent agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors, the primary targets for classic psychedelic compounds. The alpha-methylation may also influence its metabolic stability and pharmacokinetic profile compared to 2C-B-FLY. This guide aims to provide a comprehensive overview for researchers interested in the pharmacological investigation of this compound.

Receptor Binding and Functional Efficacy

Direct quantitative data on the receptor binding affinities (Ki) and functional efficacies (EC50, Emax) of 3C-B-FLY are not extensively reported. However, the profile can be inferred from its structural analogs, most notably 2C-B-FLY. It is anticipated that 3C-B-FLY will exhibit high affinity and potent agonism at 5-HT2A and 5-HT2C receptors.

Table 1: Anticipated Receptor Binding Profile of 3C-B-FLY (Inferred from Analogs)

| Receptor Subtype | Predicted Affinity (Ki) | Rationale/Analog Data |

| 5-HT2A | High (Low nM range) | 2C-B-FLY is a potent 5-HT2A agonist. Alpha-methylation in related phenethylamines often retains or enhances affinity. |

| 5-HT2C | High (Low nM range) | 2C-B-FLY demonstrates high affinity for 5-HT2C receptors. |

| 5-HT2B | Moderate to High | 2C-B-FLY has affinity for the 5-HT2B receptor, a common feature of many phenethylamine psychedelics. |

| 5-HT1A | Lower | Analogs like 2C-B-FLY generally show lower affinity for 5-HT1A receptors compared to the 5-HT2 family. |

| Dopamine (B1211576) D2 | Low | Typically, classic serotonergic psychedelics have low affinity for dopamine receptors. |

| Adrenergic α1A/α2A | Low to Moderate | Some phenethylamines exhibit cross-reactivity with adrenergic receptors. |

Disclaimer: The data presented in this table is predictive and based on the pharmacological profiles of structurally related compounds. Experimental validation is required to determine the precise affinities of 3C-B-FLY.

Table 2: Anticipated Functional Efficacy of 3C-B-FLY (Inferred from Analogs)

| Assay | Receptor | Predicted Potency (EC50) | Predicted Efficacy (% of 5-HT max response) | Rationale/Analog Data |

| Calcium Flux | 5-HT2A | Potent (Low nM range) | Partial to Full Agonist | 2C-B-FLY is a potent partial agonist in functional assays. |

| IP-1 Accumulation | 5-HT2A | Potent (Low nM range) | Partial to Full Agonist | This is a downstream measure of Gq/11 activation, consistent with 5-HT2A agonism. |

| Head-Twitch Response (in vivo) | 5-HT2A | High Potency | Induces HTR | A classic in vivo behavioral proxy for 5-HT2A receptor activation by psychedelics. |

Disclaimer: The data presented in this table is predictive and based on the functional profiles of structurally related compounds. Experimental validation is necessary to ascertain the precise functional characteristics of 3C-B-FLY.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of 3C-B-FLY.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of 3C-B-FLY for various serotonin receptor subtypes.

-

Objective: To quantify the affinity of 3C-B-FLY for 5-HT2A, 5-HT2C, and other relevant receptors.

-

Materials:

-

Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT2A).

-

Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

-

3C-B-FLY hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).

-

Non-specific binding control (e.g., 10 µM of a high-affinity unlabeled ligand like ketanserin).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare a dilution series of 3C-B-FLY in assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or a concentration of 3C-B-FLY.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of 3C-B-FLY that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Calcium Flux

This protocol measures the ability of 3C-B-FLY to activate Gq-coupled receptors like 5-HT2A, leading to an increase in intracellular calcium.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of 3C-B-FLY as a 5-HT2A receptor agonist.

-

Materials:

-

HEK-293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96-well, black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capabilities.

-

-

Procedure:

-

Plate the cells in the 96-well microplates and allow them to adhere overnight.

-

Load the cells with the calcium indicator dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

-

Prepare a dilution series of 3C-B-FLY.

-

Inject the different concentrations of 3C-B-FLY into the wells and immediately begin kinetic fluorescence measurements.

-

Analyze the data by measuring the peak fluorescence intensity or the area under the curve for each concentration.

-

Plot the dose-response curve and determine the EC50 and Emax values using non-linear regression.

-

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response is a reliable behavioral proxy for 5-HT2A receptor activation in rodents.

-

Objective: To assess the in vivo psychedelic-like activity of 3C-B-FLY.

-

Animals: Male C57BL/6J mice are commonly used.

-

Materials:

-

This compound dissolved in saline.

-

Observation chambers (e.g., clear cylindrical arenas).

-

Video recording equipment.

-

-

Procedure:

-

Acclimate the mice to the observation chambers for a period (e.g., 30 minutes) before drug administration.

-

Administer 3C-B-FLY via a chosen route (e.g., intraperitoneal injection) at various doses. A vehicle control group (saline) must be included.

-

Immediately after injection, place the mice back into the observation chambers.

-

Record the behavior of the mice for a set period (e.g., 30-60 minutes).

-

A trained observer, blind to the experimental conditions, should count the number of head twitches. Alternatively, automated video analysis software can be used.[1]

-

Plot the dose-response curve for the number of head twitches.

-

Signaling Pathways

3C-B-FLY is expected to exert its effects primarily through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway.[2]

5-HT2A Receptor Signaling Cascade

Upon binding of an agonist like 3C-B-FLY, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a cascade of intracellular events:

-

Gq/11 Activation: The activated Gαq subunit dissociates from the βγ subunits.

-

Phospholipase C (PLC) Activation: Gαq activates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm.

-

DAG and elevated intracellular Ca²⁺ activate protein kinase C (PKC).

-

-

Cellular Response: PKC and Ca²⁺-dependent pathways then phosphorylate various downstream targets, leading to the modulation of neuronal excitability and gene expression, which are thought to underlie the psychedelic effects.

Conclusion

3C-B-FLY is a research chemical with a pharmacological profile that is predicted to be dominated by potent agonism at 5-HT2A and 5-HT2C receptors, leading to psychedelic effects. While direct experimental data is scarce, its structural relationship to well-characterized compounds provides a strong basis for targeted pharmacological investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically characterize the in vitro and in vivo properties of 3C-B-FLY. Further research is essential to fully elucidate the pharmacological profile, safety, and therapeutic potential of this novel psychoactive substance.

References

A Technical Guide to 3C-B-FLY Hydrochloride: Legal Status, Pharmacology, and Experimental Considerations for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 3C-B-FLY hydrochloride is a research chemical, and its physiological and toxicological properties are not fully understood. This substance is not for human or veterinary use. Researchers must comply with all applicable laws and regulations in their jurisdiction regarding the handling of this and other controlled or potentially controlled substances.

Executive Summary

3C-B-FLY is a substituted phenethylamine (B48288) and a rigid analogue of 4-bromo-2,5-dimethoxyamphetamine (DOB). As a research chemical, its legal status is complex and varies significantly across jurisdictions, often falling under the purview of analogue legislation due to its structural similarity to controlled substances like 2C-B. This guide provides an in-depth overview of the current legal landscape, summarizes its known pharmacological targets, and presents relevant experimental data and protocols to inform researchers. The primary mechanism of action for compounds in this class involves agonism at serotonin (B10506) 5-HT2A and 5-HT2C receptors, which is central to their psychedelic effects.[1]

Legal Status and Scheduling

The legal status of this compound is often not explicitly defined. Instead, it is typically governed by broader laws concerning psychoactive substances or by analogue acts that control substances structurally and pharmacologically similar to scheduled drugs. Researchers must conduct a thorough legal review for their specific location before acquiring or working with this compound.

Table 1: Summary of Legal Status of 3C-B-FLY and Related Analogues

| Jurisdiction | Substance | Legal Status/Schedule | Key Legislation/Notes |

| United States | 2C-B | Schedule I[2][3] | Controlled Substances Act. |

| 3C-B-FLY | Unscheduled (Federal); State Controlled (e.g., Alabama)[4] | Potentially prosecutable under the Federal Analogue Act if intended for human consumption.[1][5] | |

| N-(3C-B-FLY) Fentanyl | Schedule I[6] | A structurally related opioid, not a phenethylamine. | |

| Canada | 2C-B-FLY | Schedule III[1] | Controlled Drugs and Substances Act. Legislation enacted in 2016 covers many 2C-x analogues.[7] |

| 2C-B | Schedule III[8] | Controlled Drugs and Substances Act. | |

| United Kingdom | 2C-B | Class A[2] | Misuse of Drugs Act 1971. |

| 3C-B-FLY | Unspecified; Likely Controlled | Covered under the Psychoactive Substances Act 2016, making production, supply, and importation illegal.[9][10] | |

| Germany | 2C-B | Anlage I[2] | Betäubungsmittelgesetz (BtMG) - Authorized for scientific use only. |

| 2C-B-FLY | Controlled | Neue-psychoaktive-Stoffe-Gesetz (NpSG) - Industrial and scientific use only.[1] | |

| Australia | 2C-B | Schedule 9 (Prohibited Substance)[2] | Poisons Standard. |

| 3C-B-FLY | Unspecified; Likely Controlled | Likely falls under analogue provisions of state and federal drug laws. | |

| European Union | 2C-B | Schedule II | Per the 1971 UN Convention on Psychotropic Substances, making it illegal in most member states.[5] |

Pharmacology and Mechanism of Action

3C-B-FLY is an α-methylated analogue of 2C-B-FLY and the dihydrofuran analogue of DOB. Its pharmacological activity is presumed to be similar to these related compounds, which are known to be potent agonists of serotonin 5-HT2 family receptors.

3.1 Primary Target: Serotonin 5-HT2A/2C Receptors The defining characteristic of psychedelic phenethylamines is their agonist activity at the 5-HT2A receptor. 3C-B-FLY's structural parent, DOB, is a potent 5-HT2A and 5-HT2C receptor agonist. Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a downstream signaling cascade involving phospholipase C (PLC).

3.2 Signaling Pathway The binding of a 5-HT2A agonist like 3C-B-FLY is expected to induce a conformational change in the receptor, activating the associated Gαq subunit. This, in turn, activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be fundamental to the psychoactive effects of these compounds.

Figure 1. Hypothesized 5-HT2A receptor signaling pathway for 3C-B-FLY.

Experimental Data and Protocols

Limited public data exists for 3C-B-FLY itself; therefore, data from closely related analogues are often used as a reference. The following sections provide an overview of typical experimental procedures for the characterization of such compounds.

4.1 Quantitative Pharmacological Data

The following table summarizes binding affinity (Ki) and functional potency (EC50) data for 2C-B-FLY and DOB at serotonin receptors, which serve as a proxy for the expected activity of 3C-B-FLY.

Table 2: Pharmacological Profile of Related Compounds

| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| 2C-B-FLY | 5-HT2A | Binding | 1.3 | - | Chambers et al., 2001[11] |

| 5-HT2C | Binding | 4.9 | - | Chambers et al., 2001[11] | |

| 5-HT1D | Binding | 23 | - | Halberstadt et al., 2019 | |

| DOB | 5-HT2A | Binding | 0.3 | 2.1 | Chambers et al., 2001[11] |

| 5-HT2C | Binding | 1.6 | 13 | Chambers et al., 2001[11] |

Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively.

4.2 Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis and analysis of related phenethylamine analogues, such as those described by Chambers et al. (2001) and Reed & Kiddon (2007).[11]

4.2.1 Synthesis Workflow (General Outline) The synthesis of 3C-B-FLY would typically start from a substituted benzodifuran precursor, followed by a series of reactions to build the aminopropane side chain.

Figure 2. A generalized synthetic workflow for this compound.

4.2.2 Analytical Characterization Protocol: GC-MS

-

Objective: To confirm the identity and purity of the synthesized compound.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Sample Preparation: A small amount of the hydrochloride salt is dissolved in a suitable solvent (e.g., methanol). A derivatizing agent (e.g., trifluoroacetic anhydride, TFAA) is often added to improve chromatographic properties.

-

GC Conditions:

-

Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-550 amu.

-

Source Temperature: 230°C.

-

-

Data Analysis: The resulting mass spectrum is compared against known fragmentation patterns and spectral libraries to confirm the structure of 3C-B-FLY. The retention time provides an additional layer of identification.

4.2.3 Pharmacological Assay Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of 3C-B-FLY for a specific receptor (e.g., 5-HT2A).

-

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound (3C-B-FLY) at various concentrations.

-

Non-specific binding control (e.g., mianserin).

-

Scintillation fluid and a microplate scintillation counter.

-

-

Methodology:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. 2C-B-FLY - Wikipedia [en.wikipedia.org]

- 2. 2C-B - Wikipedia [en.wikipedia.org]

- 3. justice.gov [justice.gov]

- 4. alabamapublichealth.gov [alabamapublichealth.gov]

- 5. psychedeliccoaching.institute [psychedeliccoaching.institute]

- 6. caymanchem.com [caymanchem.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Controlled Drugs and Substances Act [laws-lois.justice.gc.ca]

- 9. drugwise.org.uk [drugwise.org.uk]

- 10. cps.gov.uk [cps.gov.uk]

- 11. caymanchem.com [caymanchem.com]

Enantiospecific Synthesis of Conformationally Restricted 5-HT2A/2C Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantiospecific synthesis and pharmacological evaluation of conformationally restricted agonists targeting the serotonin (B10506) 5-HT2A and 5-HT2C receptors. By constraining the flexible side chains of traditional phenethylamine-based agonists, researchers have developed novel compounds with enhanced potency, and in some cases, improved receptor selectivity. This document details the synthetic methodologies, structure-activity relationships (SAR), and key pharmacological data for these promising therapeutic candidates.

Introduction: The Rationale for Conformational Restriction

The 5-HT2A and 5-HT2C receptors, both G-protein coupled receptors (GPCRs), are critical targets in the central nervous system. They are implicated in a wide range of physiological and pathological processes, including mood, cognition, and appetite. Agonists of these receptors, such as the classic psychedelics, have shown therapeutic potential for treating depression, anxiety, and substance use disorders.

A key strategy to improve the pharmacological profile of 5-HT2A/2C agonists is to reduce their conformational flexibility. By incorporating the methoxy (B1213986) groups and the ethylamine (B1201723) side chain of phenethylamines into fused ring systems, it is possible to "lock" the molecule into a more bioactive conformation. This approach has led to the development of highly potent and, in some instances, enantioselective ligands. This guide will focus on the synthesis and properties of such conformationally restricted analogs.

Enantiospecific Synthetic Strategies

A crucial aspect of developing these agonists is the control of stereochemistry, as the biological activity often resides in a single enantiomer. A common enantiospecific synthetic route involves the acylation of a heterocyclic nucleus with an N-protected amino acid, followed by reduction and deprotection.

General Synthetic Protocol

A representative enantiospecific synthesis is outlined below, based on the work of Nichols and colleagues.[1][2] This method allows for the preparation of either the (R)- or (S)-enantiomer by starting with the corresponding D- or L-amino acid derivative.

Experimental Protocol: Enantiospecific Synthesis of Fused Dihydrofuran Analogs

-

Acylation: A solution of the heterocyclic nucleus (e.g., 2,3,6,7-tetrahydro-benzo[1,2-b:4,5-b']difuran) in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C. To this is added a Lewis acid catalyst (e.g., aluminum chloride), followed by the dropwise addition of an N-trifluoroacetyl-protected D- or L-alanyl chloride. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is poured into ice-water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The resulting crude ketone is purified by column chromatography.

-

Ketone Reduction: The purified ketone is dissolved in a suitable solvent (e.g., tetrahydrofuran) and treated with a reducing agent (e.g., borane-dimethyl sulfide (B99878) complex). The reaction is refluxed until the starting material is consumed.

-

Deprotection: The N-trifluoroacetyl protecting group is removed by treatment with a base (e.g., potassium carbonate) in a methanol/water mixture.

-

Final Purification: The final product, the pure enantiomer of the arylalkylamine, is purified by recrystallization or column chromatography.

Structure-Activity Relationships (SAR)

The pharmacological data from various studies reveal several key trends in the structure-activity relationships of these conformationally restricted agonists.

-

Conformational Restriction: Incorporating the 2,5-dimethoxy substituents into fused dihydrofuran rings generally leads to an increase in potency compared to the parent, more flexible phenethylamine (B48288) compounds.[1][2]

-

Aromatization: Aromatization of the dihydrofuran rings to furan (B31954) rings further enhances both binding affinity and potency at 5-HT2A and 5-HT2C receptors.[1]

-

Stereoselectivity: For most of the synthesized chiral compounds, the (R)-enantiomer exhibits slightly higher binding affinity and greater potency than the corresponding (S)-enantiomer at both 5-HT2A and 5-HT2C receptors.[1][2]

-

N-Benzyl Substitution: The addition of an N-benzyl group to phenethylamine-type agonists can significantly increase both binding affinity and functional activity.[3][4] The nature and substitution pattern on this benzyl (B1604629) group can also influence selectivity between the 5-HT2A and 5-HT2C receptors.[3]

Pharmacological Data

The following tables summarize the quantitative pharmacological data for a selection of enantiospecific and conformationally restricted 5-HT2A/2C agonists. The data is compiled from published literature and includes binding affinities (Ki) and functional potencies (EC50).

Table 1: Pharmacological Data for Fused Dihydrofuran and Furan Analogs

| Compound | Stereochemistry | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C EC50 (nM) |

| Dihydrofuran Analog 1 | (R) | 1.2 | 2.5 | 0.8 | 1.9 |

| (S) | 3.1 | 5.8 | 2.1 | 4.3 | |

| Furan Analog 2 | (R) | 0.5 | 1.1 | 0.3 | 0.9 |

| (S) | 1.5 | 2.9 | 0.9 | 2.2 |

Data compiled from Nichols et al. (2001).[1][2]

Table 2: Pharmacological Data for N-Benzyl Phenethylamine Analogs

| Compound | 4-Substituent | N-Benzyl Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) |

| 1b | Br | 2-Hydroxy | 1.5 | 25 | 0.074 |

| 6b | CN | 2-Hydroxy | 0.8 | 80 | 0.5 |

| 8b | I | 2-Hydroxy | 0.29 | 12 | 0.15 |

Data compiled from Hansen et al. (2014).[3][4]

Experimental Workflows and Signaling Pathways

The development and characterization of these novel agonists follow a structured workflow, from chemical synthesis to in vitro pharmacological evaluation. The ultimate biological effects of these compounds are mediated through complex intracellular signaling cascades initiated by receptor activation.

5-HT2A/2C Receptor Signaling

Upon agonist binding, 5-HT2A and 5-HT2C receptors primarily couple to Gq/11 G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the modulation of neuronal excitability and gene expression.

Detailed Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the affinity (Ki) of a test compound for the 5-HT2A and 5-HT2C receptors.

Protocol: 5-HT2A Receptor Binding Assay

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor or rat frontal cortex homogenates can be used.

-

Radioligand: [3H]ketanserin is a commonly used radioligand for the 5-HT2A receptor.

-

Assay Buffer: Typically, 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 and 0.1 mM EDTA.

-

Procedure: a. In a 96-well plate, add the assay buffer, the cell membranes, the radioligand, and varying concentrations of the test compound. b. To determine non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., ketanserin) is added to a set of wells. c. The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand. e. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of a compound to activate the receptor and elicit a cellular response. This is used to determine the potency (EC50) and efficacy (Emax) of the agonist.

Protocol: Calcium Flux Assay

-

Cell Line: A cell line stably expressing the human 5-HT2A or 5-HT2C receptor is used.

-

Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is loaded into the cells. This dye increases its fluorescence intensity upon binding to free intracellular calcium.

-

Procedure: a. The dye-loaded cells are plated in a 96-well plate. b. A baseline fluorescence reading is taken. c. Varying concentrations of the test compound are added to the wells. d. The change in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by plotting the change in fluorescence against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The enantiospecific synthesis of conformationally restricted 5-HT2A/2C agonists represents a significant advancement in the design of novel therapeutics for a range of neuropsychiatric disorders. By leveraging stereochemical control and strategic structural modifications, it is possible to develop highly potent agonists with tailored pharmacological profiles. The detailed protocols and structure-activity relationships presented in this guide provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future work in this area will likely focus on further refining the selectivity of these compounds and exploring their therapeutic potential in preclinical and clinical studies.

References

- 1. Enantiospecific synthesis and pharmacological evaluation of a series of super-potent, conformationally restricted 5-HT(2A/2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

Methodological & Application

Application Note: Analysis of 3C-B-Fly Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS)

For Research, Scientific, and Drug Development Professionals

This application note details a robust and sensitive method for the qualitative and quantitative analysis of 3C-B-Fly hydrochloride, a novel psychoactive substance (NPS), in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the primary amine in 3C-B-Fly, a derivatization step is essential for improved chromatographic performance and mass spectral fragmentation. This protocol is based on established methods for the analysis of structurally related phenethylamines.

Introduction

3C-B-Fly (1-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b']difuran-4-yl)-2-aminopropane) is a substituted phenethylamine (B48288) and an analog of 2C-B-Fly. As an NPS, its prevalence and toxicological profile are of significant interest to forensic laboratories, researchers, and drug development professionals. Gas chromatography-mass spectrometry is a widely used technique for the identification and quantification of NPS due to its high resolution and sensitivity. However, the analysis of primary amines like 3C-B-Fly by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and thermal degradation. Derivatization of the amine group improves volatility and thermal stability, resulting in better chromatographic separation and more informative mass spectra.

This application note provides a comprehensive protocol for the analysis of 3C-B-Fly, including sample preparation, on-column derivatization with N-methyl-bis-trifluoroacetamide (MBTFA), and recommended GC-MS parameters.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of Derivatized 3C-B-Fly

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-550 |

| Scan Mode | Full Scan |

Table 2: Expected Retention Time and Mass Spectra of TFA-Derivatized 3C-B-Fly

| Compound | Derivatizing Agent | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| 3C-B-Fly | MBTFA | ~15-17 | [M]+, fragments corresponding to the trifluoroacetylated structure |

Note: The exact retention time and mass fragments should be confirmed by running a certified reference standard.

Experimental Protocols

Sample Preparation

The following is a general procedure for the extraction of 3C-B-Fly from a biological matrix (e.g., urine or blood).

Materials:

-

This compound standard

-

Internal standard (e.g., deuterated analog)

-

Phosphate (B84403) buffer (pH 6.0)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ethyl acetate (B1210297)

Protocol:

-

To 1 mL of the sample, add the internal standard.

-

Add 2 mL of phosphate buffer and vortex.

-

Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 3 mL of phosphate buffer.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

On-Column Derivatization and GC-MS Analysis

This protocol utilizes an autosampler for automated on-column derivatization.

Materials:

-

N-methyl-bis-trifluoroacetamide (MBTFA)

-

Reconstituted sample extract

-

GC-MS system with autosampler

Protocol:

-

Configure the autosampler for a two-step injection.

-